Pth-leucina

Descripción general

Descripción

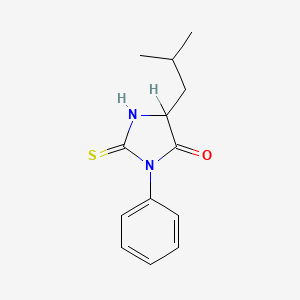

5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one is a useful research compound. Its molecular formula is C13H16N2OS and its molecular weight is 248.35 g/mol. The purity is usually 95%.

The exact mass of the compound 5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Secuenciación de proteínas

La Pth-leucina se utiliza comúnmente en el proceso de degradación de Edman para la secuenciación de proteínas . Este método implica la escisión escalonada de aminoácidos desde el extremo N-terminal de una proteína o péptido. La this compound, como derivado de feniltiohidantoína (PTH), es el producto final de cada ciclo y puede identificarse mediante cromatografía, lo que permite a los investigadores determinar la secuencia de aminoácidos de las proteínas.

Análisis de aminoácidos

El compuesto es integral en la cromatografía líquida de alta resolución (HPLC) para el análisis de aminoácidos . Se utiliza para derivar aminoácidos antes de que se separen y cuantifiquen, lo cual es esencial para comprender la estructura y la función de las proteínas.

Síntesis de péptidos

En la síntesis de péptidos, la this compound puede utilizarse como un compuesto estándar o de referencia. Su estabilidad y reactividad la hacen adecuada para sintetizar péptidos con secuencias específicas para fines de investigación .

Ensayos bioquímicos

Los derivados de this compound se utilizan en ensayos bioquímicos para detectar y medir la presencia o concentración de otras sustancias, como enzimas o anticuerpos, que reaccionan con este compuesto .

Investigación farmacéutica

Este compuesto se utiliza en la investigación farmacéutica para desarrollar nuevos métodos para el descubrimiento y desarrollo de fármacos. Su papel en la secuenciación y síntesis de proteínas ayuda en la creación de nuevos péptidos y proteínas con potencial terapéutico .

Ciencia de materiales

En la ciencia de materiales, la this compound puede utilizarse para modificar superficies a nivel molecular. Sus propiedades permiten su uso en el desarrollo de biomateriales, particularmente aquellos que interactúan con sistemas biológicos .

Actividad Biológica

5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article explores the biological activity of this compound, focusing on its anticancer and antibacterial properties, along with relevant research findings and case studies.

Chemical Structure and Synthesis

The compound features a thioxoimidazolidin core, which is known for its potential therapeutic applications. The synthesis typically involves multi-step organic reactions, including cyclization and substitution processes that yield the desired thioxoimidazolidin structure. Specific conditions for synthesis can vary based on the desired purity and yield.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one. The compound has been shown to modulate cellular signaling pathways and influence gene expression related to cancer cell proliferation and apoptosis.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated that:

- IC50 Values :

- MCF7 (breast cancer) cells showed an IC50 of 135 µg/mL after 24 hours and 40 µg/mL after 48 hours.

- HepG2 (liver cancer) cells demonstrated similar trends, indicating that the compound effectively reduces cell viability over time and concentration.

These findings suggest that 5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one can induce significant cell death in cancer cells, making it a promising candidate for further development as an anticancer agent .

Antibacterial Activity

The compound also exhibits notable antibacterial properties. It has been tested against various bacterial strains, including Staphylococcus aureus, demonstrating effective inhibition of growth and biofilm formation.

Minimal Inhibitory Concentration (MIC)

In vitro studies have established the MIC values for this compound:

- For S. aureus, the MIC was determined to be ≤ 31.25 μg/mL, indicating strong antibacterial activity.

- The compound's mechanism involves disrupting bacterial adhesion and biofilm formation, which are critical factors in bacterial virulence .

The biological activity of 5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one can be attributed to its interaction with cellular components:

- Cell Signaling Modulation : It influences pathways associated with apoptosis and cell survival.

- Oxidative Stress Reduction : At lower doses, it enhances antioxidant defenses, while higher doses may induce cytotoxic effects.

- Bacterial Biofilm Disruption : The compound inhibits the formation of biofilms by interfering with bacterial adhesion mechanisms .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of 5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one:

Propiedades

IUPAC Name |

5-(2-methylpropyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-9(2)8-11-12(16)15(13(17)14-11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVWVPAXPVSWER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101207880 | |

| Record name | 5-(2-Methylpropyl)-3-phenyl-2-thioxo-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101207880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4399-40-0 | |

| Record name | 5-(2-Methylpropyl)-3-phenyl-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4399-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004399400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4399-40-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Methylpropyl)-3-phenyl-2-thioxo-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101207880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Pth-leucine used in protein sequence analysis?

A: Pth-leucine, specifically its derivative formed during protein sequencing, serves as a valuable marker for identifying cysteine residues within a protein sequence []. This method relies on the reaction of cysteine with 3-bromopropylamine after reduction with dithiothreitol. During protein sequencing using techniques like Edman degradation, this modified cysteine residue forms a phenylthiohydantoin (PTH) derivative. This derivative exhibits a characteristic elution profile in chromatography, appearing as a distinct peak immediately after the PTH derivative of leucine. This characteristic elution pattern allows for the precise identification of cysteine positions within the analyzed protein sequence.

Q2: Can Pth-leucine inhibit enzymes like α-chymotrypsin?

A: Yes, research indicates that Pth-leucine acts as an irreversible inhibitor of α-chymotrypsin []. This discovery has spurred further investigations into the structure-activity relationships of Pth-amino acids and their derivatives, aiming to design more potent and selective inhibitors. Understanding how structural modifications within this class of compounds influence their inhibitory activity against enzymes like α-chymotrypsin could be crucial for developing novel therapeutic agents targeting specific enzymes involved in disease processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.